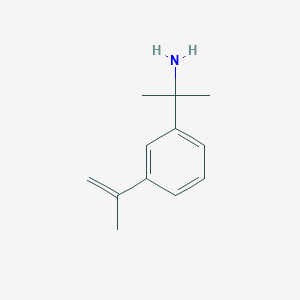
2-(3-(Prop-1-en-2-yl)phenyl)propan-2-amine
概要
説明
2-(3-(Prop-1-en-2-yl)phenyl)propan-2-amine is an organic compound with the molecular formula C12H17N It is structurally related to methamphetamine and is known for its stimulant properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Prop-1-en-2-yl)phenyl)propan-2-amine typically involves a multi-step process. One common method starts with the reaction of (3-(Prop-1-en-2-yl)phenyl)magnesium bromide with propylene oxide, yielding 1-(3-(Prop-1-en-2-yl)phenyl)-2-hydroxypropane. This intermediate is then reacted with phosphorus tribromide to form 1-(3-(Prop-1-en-2-yl)phenyl)-2-bromopropane. Finally, the brominated compound is treated with methylamine to produce this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(3-(Prop-1-en-2-yl)phenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and secondary amines.
Substitution: Various substituted amines and other functionalized derivatives.
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its effects on neurotransmitter systems and potential as a research tool in neuropharmacology.
Medicine: Explored for its stimulant properties and potential therapeutic applications in treating certain neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-(3-(Prop-1-en-2-yl)phenyl)propan-2-amine involves its interaction with neurotransmitter systems in the brain. It functions as a norepinephrine-dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced stimulation of the central nervous system, resulting in increased alertness and energy .
類似化合物との比較
Similar Compounds
Methamphetamine: Structurally similar but with different pharmacological properties.
Amphetamine: Shares a similar core structure but lacks the prop-1-en-2-yl group.
Ephedrine: Contains a similar amine structure but with additional hydroxyl groups.
Uniqueness
2-(3-(Prop-1-en-2-yl)phenyl)propan-2-amine is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to other related compounds. Its ability to selectively inhibit norepinephrine and dopamine reuptake makes it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
2-(3-prop-1-en-2-ylphenyl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9(2)10-6-5-7-11(8-10)12(3,4)13/h5-8H,1,13H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDJGSQWSMJSGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501342759 | |
| Record name | 2-(3-(Prop-1-en-2-yl)phenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95627-94-4 | |
| Record name | 2-(3-(Prop-1-en-2-yl)phenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

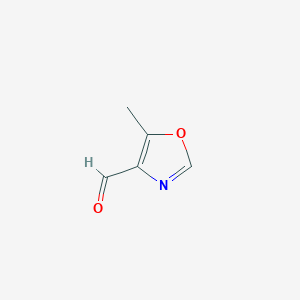
![5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione](/img/structure/B3175158.png)
![5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]](/img/structure/B3175166.png)
![4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B3175179.png)
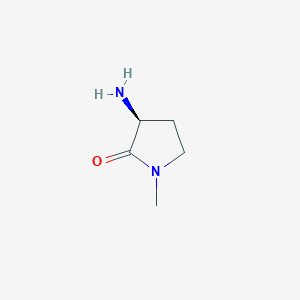
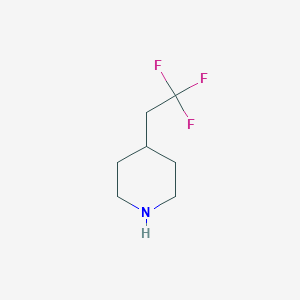
![Methyl 2-{[(3-chloro-4-methoxyphenyl)methylene]amino}-3-phenylpropanoate](/img/structure/B3175202.png)
![N-{4-[(phenylsulfinyl)methyl]phenyl}-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B3175210.png)
![Carbamic acid, N-[trans-4-(azidomethyl)-cyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B3175224.png)
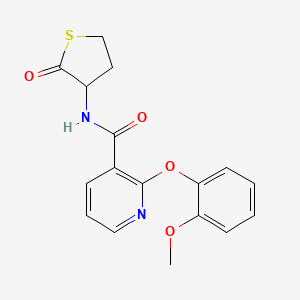
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxybenzamide](/img/structure/B3175240.png)
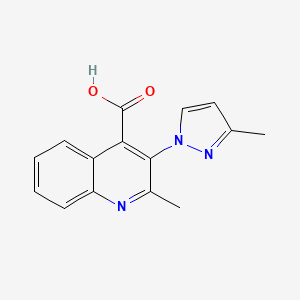
![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B3175259.png)
